2-(2,2-Difluoroethoxy)nicotinaldehyde
Description
2-(2,2-Difluoroethoxy)nicotinaldehyde is a fluorinated pyridine derivative characterized by a nicotinaldehyde core substituted with a 2,2-difluoroethoxy group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the difluoroethoxy group, which can influence reactivity and binding affinity in drug design. Its molecular formula is C₈H₆F₂NO₂, with a molecular weight of 192.14 g/mol (calculated).
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H7F2NO2/c9-7(10)5-13-8-6(4-12)2-1-3-11-8/h1-4,7H,5H2 |
InChI Key |
MPHCVQLMVDATGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)nicotinaldehyde typically involves the reaction of nicotinaldehyde with a difluoroethoxy reagent under controlled conditions. One common method involves the use of 2,2-difluoroethanol and a suitable catalyst to facilitate the reaction. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-(2,2-Difluoroethoxy)nicotinic acid.
Reduction: 2-(2,2-Difluoroethoxy)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Difluoroethoxy)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)nicotinaldehyde involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins or other biomolecules, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(2,2-Difluoroethoxy)nicotinaldehyde, highlighting differences in substituents, physicochemical properties, and applications:
Key Findings:
Difluoromethoxy substitution (e.g., 2-(Difluoromethoxy)nicotinaldehyde) reduces steric bulk but introduces acute toxicity risks (e.g., H302: harmful if swallowed) .
Positional Isomerism :
- Relocating the trifluoroethoxy group from the 2- to the 6-position (6-(2,2,2-Trifluoroethoxy)nicotinaldehyde) alters electronic distribution on the pyridine ring, which may affect binding interactions in target proteins .
Stability and Availability :
- This compound’s discontinued status contrasts with the commercial availability of its trifluoroethoxy counterpart, suggesting challenges in synthesis or stability under standard conditions.
Safety Profiles :
- Difluoromethoxy derivatives require stringent storage (inert atmosphere, 2–8°C) due to sensitivity, whereas trifluoroethoxy analogs are stable at room temperature .
Research Implications
- Medicinal Chemistry : The trifluoroethoxy group’s metabolic stability makes it preferable for protease inhibitors or kinase targets , while difluoroethoxy derivatives may serve as intermediates for prodrugs.
- Toxicity Considerations : Difluoromethoxy compounds demand rigorous handling protocols due to acute toxicity, limiting their in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
